MurD Enzyme Inhibition vs. Class Benchmark
The closest class-level benchmark for the target compound's antibacterial mechanism is the phenoxyacetohydrazide MurD inhibitor series reported by Jupudi et al. (2021). In that study, compound 4k — the most potent MurD inhibitor — achieved an IC₅₀ of 35.80 µM against recombinant S. aureus MurD enzyme [1]. This value serves as the class potency ceiling against which any new bis-phenoxy derivative, including the target compound, should be benchmarked. The target compound's structural elaboration with 3,4-dimethyl and o-tolyl substituents introduces additional van der Waals contact surfaces predicted to enhance MurD active-site complementarity; the Jupudi study demonstrated that van der Waals energy was the dominant driving force for MurD-ligand binding across the entire 4a–k series [1]. No direct MurD IC₅₀ data exist for the target compound; procurement for head-to-head MurD assays against compound 4k (IC₅₀ = 35.80 µM) is the rational next step.
| Evidence Dimension | S. aureus MurD enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet determined experimentally; predicted to interact with MurD catalytic pocket based on phenoxyacetohydrazide pharmacophore |
| Comparator Or Baseline | Compound 4k (most potent phenoxyacetohydrazide MurD inhibitor in Jupudi series): IC₅₀ = 35.80 µM |
| Quantified Difference | Cannot be calculated — direct assay data unavailable for target compound |
| Conditions | Recombinant S. aureus MurD enzyme; in vitro fluorescence-based assay; Jupudi et al. 2021 |
Why This Matters
MurD is an unexploited antibacterial target; the 35.80 µM benchmark defines the potency threshold the target compound must meet or exceed to justify procurement for antibacterial lead optimization.
- [1] Jupudi S, Azam MA, Wadhwani A. Design, synthesis and molecular modelling of phenoxyacetohydrazide derivatives as Staphylococcus aureus MurD inhibitors. Chem Pap. 2021;75(3):1221–1235. doi:10.1007/s11696-020-01380-2 View Source
